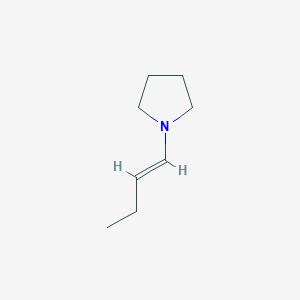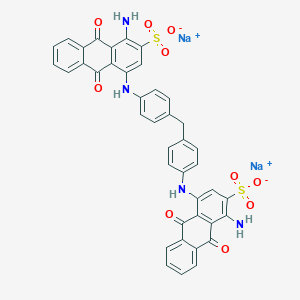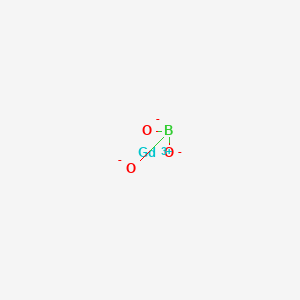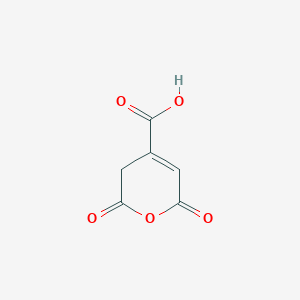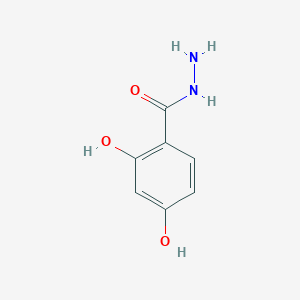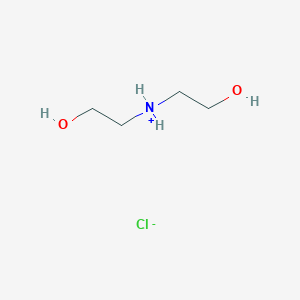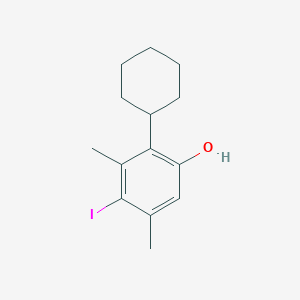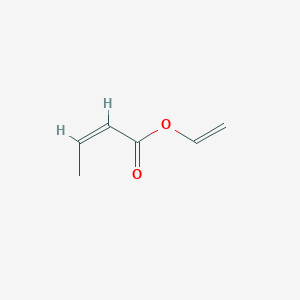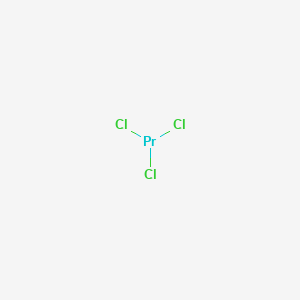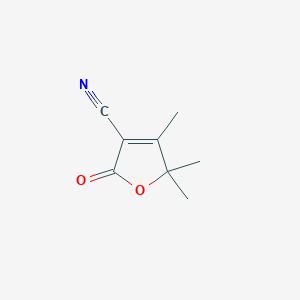
Zirconium boride (ZrB12)
説明
Zirconium Diboride (ZrB2) is an ultra-high temperature ceramic (UHTC) material renowned for its exceptional properties . It is classified as a transition metal boride, containing zirconium, a transition metal, and boron, a metalloid element . This unique combination results in a material that exhibits an impressive range of characteristics, making it widely suitable for various applications .
Molecular Structure Analysis
ZrB2 is hexagonal omega structure structured and crystallizes in the hexagonal P6/mmm space group . The structure is three-dimensional. Zr is bonded to twelve equivalent B atoms to form a mixture of edge and face-sharing ZrB12 cuboctahedra .Physical And Chemical Properties Analysis
ZrB2 boasts a high melting point of about 3245°C, making it an excellent choice for high-temperature applications . It is a good thermal conductor, a property uncommon among ceramics . Its high thermal conductivity helps in dissipating heat effectively, an advantage in high-temperature environments . Unlike most ceramics, ZrB2 displays good electrical conductivity .科学的研究の応用
High-Fluence Saturable Absorber for Q-Switched Fiber Lasers : Zirconium Boride is used in high-power laser systems due to its high laser damage threshold. It serves as a saturable absorber in ytterbium-doped Q-switched fiber lasers, producing pulses between 239 and 2600 ns (Hattori et al., 2018).
Thin Film Production via Pulsed Laser Ablation : Zirconium boride thin films are obtained by ultra-short pulsed laser ablation of a ZrB12 target. These films are characterized by various techniques, such as atomic force microscopy and X-Ray diffraction, indicating potential for detailed material analysis and various applications (Bonis et al., 2013).
Core Level Photoemission Study : X-ray and ultraviolet photoelectron spectroscopy are used to investigate the binding energies and valence band for ZrB12. This study aids in understanding the electronic properties of ZrB12, particularly in relation to superconductivity (Huerta et al., 2010).
Zirconium Borohydride as a Precursor : The synthesis of ZrB12 from zirconium borohydride is explored, indicating its potential as a precursor for producing crystalline ZrB12 through various methods such as chemical vapor deposition (Rice & Woodin, 1988).
Decorative Coatings and Hardness Studies : Zirconium boride is used for decorative coatings on steel and molybdenum substrates, offering colors from silver-grey to black combined with corrosion and abrasion resistance. Its mechanical properties, like microhardness, are also analyzed (Mitterer et al., 1992).
Superconductivity in Single Crystals : The superconducting properties of ZrB12 single crystals are investigated, revealing its behavior as a conventional s-wave weak coupling superconductor and offering insights into its electronic characteristics (Daghero et al., 2004).
High-Temperature Oxidation of SHS Ceramics : The study of high-temperature oxidation in ceramics based on Zirconium Boride and Zirconium Silicide, exploring its use in heat-resistant applications (Iatsyuk et al., 2016).
将来の方向性
Research into ZrB2 is continuously unveiling its untapped potential . As material science advances, innovative approaches could lead to the creation of more cost-effective and efficient synthesis methods . Despite some limitations and challenges, ongoing research and technological advancement promise a bright future for ZrB2 .
特性
InChI |
InChI=1S/12B.Zr | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPGHMZBJIKOCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[Zr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B12Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zirconium boride (ZrB12) | |
CAS RN |
12046-91-2 | |
| Record name | Zirconium boride (ZrB12) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12046-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zirconium boride (ZrB12) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012046912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium boride (ZrB12) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zirconium dodecaboride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

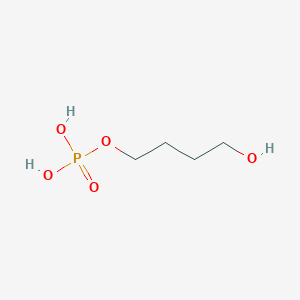
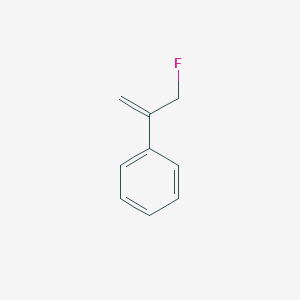
![2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol](/img/structure/B77251.png)

